molecular formula C18H22N2O3S B11177233 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide

Cat. No.: B11177233
M. Wt: 346.4 g/mol
InChI Key: YMVGVLSDFFNAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylpentanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the sulfonamide group.

Scientific Research Applications

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects. The compound’s structure allows it to fit into binding pockets of target proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure with an acetamide group instead of a pentanamide chain.

    4-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the pentanamide chain.

    N-(4-methylphenyl)sulfonylacetamide: Similar sulfonamide group with an acetamide chain.

Uniqueness

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}pentanamide is unique due to its specific combination of a sulfonamide group and a pentanamide chain. This structure provides distinct chemical properties and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]pentanamide

InChI

InChI=1S/C18H22N2O3S/c1-3-4-5-18(21)19-15-10-12-17(13-11-15)24(22,23)20-16-8-6-14(2)7-9-16/h6-13,20H,3-5H2,1-2H3,(H,19,21)

InChI Key

YMVGVLSDFFNAIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.